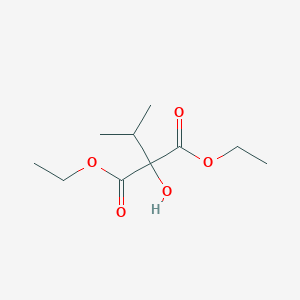

Isopropyl-tartronic Acid Diethyl Ester

Description

The exact mass of the compound Diethyl hydroxy(propan-2-yl)propanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-hydroxy-2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-14-8(11)10(13,7(3)4)9(12)15-6-2/h7,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBHBRAQKJBNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303348 | |

| Record name | diethyl hydroxy(propan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24124-04-7 | |

| Record name | NSC157965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl hydroxy(propan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Overview of Tartronic Acid Esters and Their Synthetic Utility

Tartronic acid esters, which are diesters of 2-hydroxymalonic acid, represent a class of organic compounds with considerable synthetic potential. Their structure, featuring a hydroxyl group on the alpha-carbon between two ester functionalities, provides multiple sites for chemical modification. This functionality allows them to be employed as versatile building blocks in a variety of chemical transformations.

The synthesis of tartronic acid derivatives can be achieved through several methods. One notable approach is the Passerini three-component reaction, which involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. researchgate.netwikipedia.orgmdpi.comorganicreactions.orgnih.gov This reaction offers a convergent and efficient pathway to highly functionalized molecules, including precursors to tartronic acid esters.

The synthetic utility of tartronic acid esters is broad. They can serve as precursors to substituted acetic acids through alkylation followed by decarboxylation, a variation of the malonic ester synthesis. wikipedia.org Furthermore, the hydroxyl group can be oxidized to a ketone, or the ester groups can be reduced to alcohols, opening up further avenues for synthetic manipulation. Beyond their role as synthetic intermediates, some tartronic acid esters have found applications as biodegradable plasticizers and as additives to improve the properties of fuels.

Significance of Hydroxy Substituted Diesters in Advanced Synthetic Pathways

Established Chemical Synthesis Pathways

The most practical and well-documented routes to this compound involve the sequential alkylation of a malonate precursor followed by a direct oxidation at the alpha-carbon. This step-wise approach allows for the controlled construction of the target molecule.

Nitric Acid Oxidation of Isopropyl-malonic Acid Diethyl Ester

The direct oxidation of the alpha-carbon of an alkylated malonic ester using nitric acid is not a commonly employed or documented method in modern organic synthesis. While nitric acid is a potent oxidizing agent, its reaction with substrates like diethyl isopropylmalonate is more likely to lead to nitration at the alpha-position or other oxidative side reactions rather than the selective formation of a hydroxyl group. The acidic conditions and oxidative power of nitric acid typically favor other reaction pathways over the desired hydroxylation. Therefore, this approach is not considered a standard or reliable pathway for the synthesis of tartronic acid esters.

Exploration of Alkylation-Hydroxylation Sequences to Form the Tartronate (B1221331) Core

A more established and reliable pathway involves a two-step sequence: the alkylation of diethyl malonate to form diethyl isopropylmalonate, followed by the hydroxylation of the alpha-carbon.

Step 1: Alkylation of Diethyl Malonate This reaction is a classic application of the malonic ester synthesis. researchgate.netwikipedia.orgmasterorganicchemistry.com Diethyl malonate is first deprotonated at the acidic α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. acs.orgopenochem.org This nucleophilic enolate then undergoes an SN2 reaction with an isopropyl halide, such as 2-bromopropane (B125204), to yield Diethyl Isopropylmalonate. acs.org While SN2 reactions with secondary halides can sometimes be inefficient due to competing elimination reactions, specific procedures for this alkylation report high yields. For instance, the reaction of diethyl malonate with 2-bromopropane using sodium ethoxide in refluxing ethanol (B145695) has been shown to produce the desired product in up to 97% yield.

Step 2: α-Hydroxylation of Diethyl Isopropylmalonate Once the isopropyl group is installed, the remaining hydrogen on the α-carbon must be replaced with a hydroxyl group. This is achieved through an electrophilic hydroxylation of the corresponding enolate. Two main classes of reagents are effective for this transformation:

Molybdenum-Based Reagents: Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide), commonly known as MoOPH, is an electrophilic oxygen source that reacts with ester enolates to form α-hydroxy esters. researchgate.netwikipedia.orgorgsyn.org The reaction involves forming the enolate of diethyl isopropylmalonate with a strong base (e.g., lithium diisopropylamide, LDA) at low temperatures, followed by the addition of MoOPH.

N-Sulfonyloxaziridines: Reagents such as 2-(phenylsulfonyl)-3-phenyloxaziridine, known as the Davis reagent, are highly effective for the α-hydroxylation of esters. wikipedia.orgchem-station.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the ester enolate on the electrophilic oxygen atom of the oxaziridine (B8769555) ring. wikipedia.orgorganic-chemistry.org This method is known for its high yields and stereoselectivity in certain cases. researchgate.net

The general conditions for these hydroxylation reactions are summarized in the table below.

| Reagent Class | Specific Reagent | Base | Typical Temperature | Key Features |

|---|---|---|---|---|

| Molybdenum Peroxide | MoOPH | LDA, KHMDS | -78 °C to -20 °C | Effective for a range of ester enolates; can result in incomplete conversion. researchgate.netorgsyn.org |

| N-Sulfonyloxaziridine | Davis Reagent | LDA, NaHMDS, KHMDS | -78 °C | Generally provides high yields; chiral versions allow for asymmetric synthesis. chem-station.comresearchgate.net |

Alternative and Developing Synthetic Strategies for Tartronic Acid Esters

Beyond the classical alkylation-hydroxylation sequence, alternative methods are being explored for the synthesis of the broader class of tartronic acid esters, which could be adapted for the specific target molecule.

Reaction of (Trimethylsilyloxy)tricyanomethane with Alcohols and Subsequent Hydrolysis for Tartronic Acid Ester Preparation

A patented process describes a method for preparing tartronic acid esters starting from (trimethylsilyloxy)tricyanomethane. The synthesis involves reacting this silicon-containing compound with an alcohol, such as ethanol, in the presence of a mineral acid. This is followed by a hydrolysis step to yield the corresponding tartronic acid ester. This method provides a different route to the tartronate core, avoiding the direct oxidation of a C-H bond. The reaction is typically carried out at temperatures ranging from -10 °C to 60 °C.

Considerations for Chemoenzymatic Approaches to Ester Synthesis

Chemoenzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, are widely used as catalysts for esterification and transesterification reactions under mild conditions. While a direct, one-pot enzymatic synthesis of this compound is not established, the principles of biocatalysis are relevant. For instance, research has been conducted on the lipase-catalyzed hydrolysis of derivatives like diethyl 2-(benzyloxy)-2-isopropylmalonate, demonstrating the compatibility of this class of molecules with enzymatic transformations. wikipedia.org A potential chemoenzymatic strategy could involve the enzymatic esterification of isopropyl-tartronic acid, if the acid were synthesized through other means. This approach offers advantages such as high selectivity, reduced environmental impact, and avoidance of harsh reagents.

Optimization and Mechanistic Studies of Synthetic Reactions

The efficiency of the synthetic pathways to this compound is highly dependent on reaction conditions and a clear understanding of the underlying mechanisms.

Alkylation-Hydroxylation Pathway:

Mechanism: The alkylation step proceeds through a well-understood two-step mechanism: 1) formation of a planar, resonance-stabilized enolate, and 2) SN2 attack of the enolate on the alkyl halide. wikipedia.orgmasterorganicchemistry.com The subsequent hydroxylation with an oxaziridine also involves enolate formation, followed by a nucleophilic SN2 attack by the enolate carbon on the electrophilic oxygen of the oxaziridine, leading to the fragmentation of the intermediate and formation of the α-hydroxy ester. wikipedia.orgorganic-chemistry.org

Optimization: A primary challenge in the malonic ester synthesis is preventing dialkylation, where a second alkyl group is added. wikipedia.org This can often be controlled by using a stoichiometric amount of base and alkylating agent. For the hydroxylation step, careful control of temperature is crucial. Reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions, such as aldol (B89426) condensations or overoxidation. orgsyn.org Optimization involves the choice of base, solvent, and the rate of addition of the reagents to maximize the yield of the desired mono-hydroxylated product.

Alternative Pathways:

Optimization: For the method involving (trimethylsilyloxy)tricyanomethane, optimization would focus on the stoichiometry of the alcohol and mineral acid, reaction temperature, and hydrolysis conditions to maximize yield and purity. In chemoenzymatic approaches, optimization is a multifaceted process involving the selection of the most effective enzyme (e.g., a specific lipase), the solvent system (which can be non-aqueous), temperature, and methods for removing reaction byproducts (like water) to drive the equilibrium towards the desired ester product.

Chemical Reactivity and Derivatization of Isopropyl Tartronic Acid Diethyl Ester

Transformations at the α-Carbon and Hydroxyl Group

The presence of a hydroxyl group and an acidic proton at the α-carbon (if deprotonated) in related tartrate derivatives allows for functionalization at these positions through alkylation reactions.

The carbon atom bearing the hydroxyl and ester groups in tartronic acid esters and their derivatives can be deprotonated to form an enolate, which subsequently acts as a nucleophile in alkylation reactions. The stereochemical outcome of these reactions is of significant interest, particularly when using chiral tartrate derivatives.

Research into the alkylation of protected tartaric acid esters, such as isopropylidene protected derivatives, has shown that the reaction can proceed with high diastereoselectivity. The work of Seebach and others on the alkylation of isopropylidene protected tartaric acid esters demonstrated that a mixture of monoalkylated products could be obtained. However, the major diastereoisomer formed in those studies did not possess the stereochemistry required for the synthesis of certain natural products like piscidic acid. unl.pt

More recent studies on the alkylation of the lithium dienolate of (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate have shown that stereoselective mono- and dialkylations can be achieved, affording products with a cis stereochemistry. rsc.org The degree of alkylation and the stereochemical outcome are highly dependent on the nature and reactivity of the alkylating agent, the stoichiometry of the reagents, the presence of additives like HMPA, and the reaction temperature and time. unl.pt

For instance, alkylation with reactive halides like methyl iodide can lead to dialkylation, while bulkier halides such as benzyl (B1604629) bromide or 1-bromo-2-butyne (B41608) tend to yield monoalkylated products. unl.pt The steric hindrance of the initially introduced alkyl group can influence the stereochemistry of a subsequent alkylation, as observed in the methylation of a monobenzylated derivative which proceeded with high yield. unl.pt

Interactive Table: Alkylation of a Tartrate Derivative Enolate unl.pt

| Entry | Alkylating Agent (eq.) | Additive (eq.) | Time (h) | Product(s) | Yield (%) |

| 1 | CH₃I (1.1) | - | 1 | Mono- and Dimethylated | 70 (mixture) |

| 2 | CH₃I (2.5) | - | 2 | Dimethylated | 65 |

| 3 | CH₂=CHCH₂Br (1.1) | - | 2 | Monoallylated | 70 |

| 4 | CH₂=CHCH₂Br (2.5) | - | 2 | Diallylated | 80 |

| 5 | PhCH₂Br (1.1) | - | 2 | Monobenzylated | 85 |

| 6 | PhCH₂Br (1.1) | HMPA (2.0) | 2 | Monobenzylated | 95 |

| 7 | HC≡CCH₂Br (1.1) | - | 2 | Monopropargylated | 62 |

The hydroxyl group of Isopropyl-tartronic Acid Diethyl Ester presents a site for O-alkylation. The selectivity between C- and O-alkylation of the corresponding enolate is a critical aspect to control in synthetic design. The Hard and Soft Acids and Bases (HSAB) principle can be used to rationalize the observed selectivity. The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.

Consequently, "hard" electrophiles, such as alkyl sulfates or trialkyloxonium salts, are expected to favor O-alkylation. Conversely, "soft" electrophiles, like primary alkyl halides, typically favor C-alkylation. The reaction conditions also play a crucial role. Polar aprotic solvents, such as DMF or DMSO, can enhance the reactivity of the oxygen anion, thereby promoting O-alkylation. The choice of the counter-ion is also influential; for instance, potassium salts are known to favor O-alkylation more than lithium salts in certain systems.

While specific studies on the O-alkylation of this compound are not extensively detailed in the provided context, the general principles of ambident nucleophile reactivity suggest that careful selection of the alkylating agent and reaction conditions is necessary to achieve selective O-alkylation.

Ester Hydrolysis and Transesterification Reactionsrsc.org

The two ethyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. The hydrolysis of sterically hindered diesters can sometimes be challenging. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under basic conditions at ambient temperature is slow, and harsh basic conditions can lead to decomposition. beilstein-journals.org Vigorous acidic hydrolysis, using a mixture of HBr and acetic acid at reflux, was successful in converting this related diester to the corresponding monoacid after decarboxylation. beilstein-journals.org

Selective monohydrolysis of symmetric diesters is a synthetically useful transformation that can be difficult to achieve due to the similar reactivity of the two ester groups, often resulting in a mixture of starting material, monoacid, and diacid. mdpi.com Non-enzymatic methods for selective monohydrolysis have been developed, for instance, using a combination of tetraethylammonium (B1195904) bromide and sodium hydroxide (B78521) in an aqueous ethanol (B145695) medium for diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. mdpi.com

Transesterification, the conversion of one ester to another, can be accomplished by treating the diethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products from the reaction mixture.

Stereochemical Control and Diastereoselective Transformations in Derivatization Processes

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant when considering its synthesis from chiral precursors or its use in the synthesis of chiral molecules. The derivatization of chiral tartaric acid esters serves as a valuable model for understanding diastereoselective transformations.

The alkylation of chiral tartrate derivatives, as discussed in section 3.1.1, is a prime example of substrate-controlled diastereoselection. The existing stereocenters in the tartrate backbone create a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The choice of protecting group for the diol functionality can significantly influence the conformation of the enolate and, consequently, the diastereoselectivity of the alkylation.

For instance, the alkylation of a lithiated dimethyl tartrate acetonide has been shown to proceed with stereoretention under specific conditions (prolonged reaction time at -78 °C), avoiding the formation of the racemic diastereomeric side-product that was observed upon warming. nih.gov This highlights the critical role of reaction parameters in controlling the stereochemical outcome. The steric bulk of both the incoming electrophile and the substituents on the tartrate derivative can also play a significant role in determining the facial selectivity of the reaction.

Applications As a Precursor in Advanced Organic Synthesis

Role in the Synthesis of Natural Products and Complex Bioactive Compounds

The synthesis of complex natural products often requires starting materials that provide a rigid stereochemical framework and multiple points for functionalization. Isopropyl-tartronic acid diethyl ester meets these criteria, enabling chemists to forge challenging molecular structures with precision.

(+)-Lysergic acid, a prominent member of the ergoline (B1233604) family of alkaloids, has been the subject of numerous total synthesis campaigns due to its complex structure and significant biological activity. While many synthetic routes have been developed, the early foundational work often involved intricate strategies to construct the tetracyclic ergoline core. Although direct modern syntheses of lysergic acid may employ different starting materials for improved efficiency, the principles of assembling complex frameworks from chiral pool precursors are well-established. nsf.govresearchgate.netnih.govchemrxiv.orgyoutube.com The strategic importance of compounds like this compound lies in their potential to introduce specific stereocenters and functional handles that are crucial for building the intricate D-ring of the lysergic acid skeleton.

α-Ergocryptine is another complex ergopeptine alkaloid that shares the ergoline core with lysergic acid. wikipedia.org Its synthesis is intrinsically linked to the availability of lysergic acid or its derivatives. nih.gov The total synthesis of α-ergocryptine involves the coupling of a lysergic acid moiety with a complex tripeptide unit. Therefore, any synthetic pathway that utilizes this compound as a precursor for the lysergic acid core would subsequently position it as a distant but crucial intermediate in the total synthesis of α-ergocryptine. The ester's role would be to facilitate the construction of the ergoline portion of the molecule, which is later elaborated to the final natural product. wikipedia.orgnih.gov

Utilization in the Formation of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the ester groups in tartronic acid derivatives allows for their participation in condensation reactions to form a variety of ring systems.

Tartronic acid esters can serve as precursors for the synthesis of oxazolidine-2,4-dione rings, a heterocyclic scaffold found in some bioactive molecules. This transformation is typically achieved through a condensation reaction with a urea (B33335) or a related derivative. The reaction involves the nucleophilic attack of the nitrogen atoms of urea onto the carbonyl carbons of the diethyl ester groups, followed by cyclization and elimination of ethanol (B145695) to form the five-membered heterocyclic ring. While the direct use of the isopropylidene-protected form may require prior deprotection, this general reactivity highlights the utility of the tartronic acid framework in heterocyclic synthesis. google.comgoogle.com The process can be catalyzed by base, and the resulting oxazolidine-2,4-diones can be further functionalized for various applications. researchgate.net

| Reactant 1 | Reactant 2 | Product Scaffold | Reaction Type |

| Tartronic Acid Ester | Urea | Oxazolidine-2,4-dione | Condensation/Cyclization |

Contributions to the Synthesis of Complex Amino Acid Precursors

Amino acids are the fundamental building blocks of proteins and are crucial in numerous biological processes. The synthesis of non-natural or complex amino acids is a significant area of research. This compound can be chemically modified to serve as a precursor to intricate amino acid structures. By manipulating the ester groups and the protected diol, chemists can introduce amino functionalities and other side chains, leading to the formation of novel amino acid derivatives. nih.govlibretexts.org For example, the malonate-like reactivity of the central carbon atom, once deprotonated, allows for alkylation, setting the stage for the synthesis of α-substituted amino acid precursors. quora.com

Theoretical and Computational Investigations of Isopropyl Tartronic Acid Diethyl Ester

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule is fundamental to its reactivity. Computational studies on molecules analogous to Isopropyl-tartronic Acid Diethyl Ester, such as other tartrate esters, have utilized DFT to analyze molecular orbitals and charge distribution. nih.govresearchgate.net

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and ester groups, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbons of the ester groups, marking them as the sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms, highlighting their nucleophilic character. Regions of positive potential (blue) would be found around the acidic protons and carbonyl carbons, indicating their electrophilicity.

Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, can quantify the reactivity of this compound. These descriptors include electronegativity, chemical hardness, and global electrophilicity index. Such calculations help in comparing its reactivity with other similar compounds under various reaction conditions. researchgate.net

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation (nucleophilic centers) |

| LUMO Energy | -0.5 eV | Region of electron acceptance (electrophilic centers) |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule |

Mechanistic Elucidation of Synthetic Transformations via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route involves the reaction of a suitable isopropyl nucleophile, such as isopropyl magnesium bromide (a Grignard reagent), with diethyl mesoxalate.

Transition State Theory: By modeling the reaction pathway, computational methods can identify the transition state structures and calculate their energies. nih.govrsc.org This allows for the determination of the activation energy barrier for the reaction, providing insights into the reaction kinetics. For the synthesis of this compound, the mechanism would involve the nucleophilic addition of the isopropyl Grignard reagent to one of the carbonyl groups of diethyl mesoxalate. masterorganicchemistry.comleah4sci.com

Reaction Coordinate Analysis: Following the Intrinsic Reaction Coordinate (IRC) from the transition state confirms that it connects the reactants and the desired product. This analysis provides a detailed picture of the bond-forming and bond-breaking processes throughout the reaction. Computational studies can also shed light on the role of the solvent in stabilizing intermediates and transition states, which is crucial for reactions involving charged species like Grignard reagents.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Diethyl Mesoxalate + Isopropyl MgBr) | 0.0 |

| Transition State | +15.2 |

| Intermediate (Alkoxide) | -25.8 |

| Product (after workup) | -40.5 |

Conformational Analysis and Prediction of Stereoselective Reaction Pathways

The three-dimensional structure of this compound, particularly the orientation of its bulky isopropyl and diethyl ester groups, significantly influences its physical properties and reactivity. Conformational analysis helps in identifying the most stable arrangement of atoms in the molecule.

Potential Energy Surface Scanning: Computational methods can systematically rotate the single bonds in the molecule (e.g., the C-C bonds of the backbone and the C-O bonds of the esters) to map out the potential energy surface. This allows for the identification of local energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. For this compound, the interactions between the isopropyl group, the hydroxyl group, and the two ethyl ester groups will dictate the preferred conformation. nih.govnih.govyoutube.comsapub.org

Stereoselectivity Prediction: this compound is a chiral molecule. Computational modeling can be used to predict the stereochemical outcome of reactions involving this compound. For instance, if this molecule were to be used as a chiral auxiliary, computational studies could model the transition states of the reactions with different substrates to predict which diastereomer would be preferentially formed. By comparing the energies of the diastereomeric transition states, the enantiomeric excess of a reaction can be estimated. This is particularly valuable in asymmetric synthesis, where controlling stereochemistry is paramount. leah4sci.com

Challenges and Future Perspectives in Research on Isopropyl Tartronic Acid Diethyl Ester

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research is directed towards developing greener synthetic alternatives. Key areas of focus include:

Catalytic Approaches: Moving away from stoichiometric bases to catalytic systems can significantly reduce waste. Research into transition-metal-catalyzed C-H activation or the use of phase-transfer catalysts could provide more environmentally benign pathways.

Alternative Alkylating Agents: Exploring the use of less hazardous and more readily available alkylating agents than isopropyl halides is an important goal.

Improved Atom Economy: Decarboxylative processes are being investigated as a strategy to improve atom economy. For instance, substituted malonic acid half-oxyesters, which can be derived from compounds like diethyl 2-isopropylmalonate, can act as pro-nucleophiles in organocatalyzed decarboxylative reactions, offering milder and greener synthetic routes.

A comparison of traditional versus potential future synthetic routes highlights the drive towards sustainability.

| Aspect | Traditional Malonic Ester Synthesis | Potential Sustainable Routes |

|---|---|---|

| Base | Stoichiometric (e.g., Sodium Ethoxide) | Catalytic (e.g., Organocatalysts, Transition Metals) |

| By-products | Significant salt waste (e.g., NaBr) | Minimal, with potential for recyclable catalysts |

| Atom Economy | Moderate | Potentially High (e.g., via C-H activation or decarboxylation) |

| Reaction Conditions | Often requires reflux and anhydrous conditions | Milder temperatures and pressures, potentially aqueous media |

Discovery of Novel Derivatization Reactions and Functional Group Transformations

The reactivity of diethyl 2-isopropylmalonate is centered around its active methylene (B1212753) proton, allowing for deprotonation to form a resonance-stabilized enolate. This nucleophile participates in a variety of classical carbon-carbon bond-forming reactions. However, the future of its application lies in the discovery and development of more advanced and selective transformations.

Current and future research directions include:

Stereoselective Synthesis: A significant challenge is the control of stereochemistry at the central carbon atom. Modern research is exploring the use of biocatalysis, such as lipase-catalyzed hydrolysis, to achieve chiral separations and prepare enantiomerically pure derivatives, which are crucial for pharmaceutical applications.

Sequential Dialkylation: The malonic ester platform allows for the sequential introduction of two different alkyl groups. After synthesizing diethyl 2-isopropylmalonate, a second deprotonation followed by reaction with another alkylating agent can produce more complex, substituted frameworks like diethyl ethyl(isopropyl)malonate. nih.gov

Novel Condensations and Cyclizations: Beyond standard Knoevenagel condensations, researchers are exploring new ways to use diethyl 2-isopropylmalonate and its derivatives to construct complex heterocyclic systems, which are prevalent in medicinal chemistry.

The versatility of diethyl 2-isopropylmalonate as a synthetic intermediate is demonstrated by the range of functional group transformations it can undergo.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrolysis & Decarboxylation | Acid/Base, Heat | Substituted Carboxylic Acid (3-Methylbutanoic acid) | Classic transformation in malonic ester synthesis. |

| Alkylation | Base, Alkyl Halide | Diethyl alkyl(isopropyl)malonate | Forms new C-C bonds. |

| Acylation | Base, Acyl Chloride | Diethyl acyl(isopropyl)malonate | Introduces a keto group. |

| Barbiturate Synthesis | Urea (B33335), Base | Isopropylbarbituric acid | Synthesis of heterocyclic drugs. |

| Stereoselective Hydrolysis | Lipase | Chiral Isopropylmalonic acid monoester | Access to enantiomerically pure compounds. |

Expansion of Applications in Target-Oriented Synthesis and Medicinal Chemistry

Diethyl 2-isopropylmalonate is a valuable building block for constructing complex molecules with biological activity. Its ability to introduce an isopropyl group and a two-carbon unit makes it a useful tool for chemists.

Established and emerging applications include:

Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmaceutically active compounds. A well-known application is in the synthesis of isopropylmalonic acid, an intermediate for the anticonvulsant drug valproic acid. ontosight.ai

Natural Product Synthesis: The compound has been utilized in the total synthesis of complex natural products, such as (±)-furanocembranoid 1, demonstrating its utility in creating intricate molecular skeletons.

Agrochemicals: It is a starting material for biorational pesticides and insecticides. For example, it is used to synthesize 4-Isopropyl-1,2-dithiolane (an insecticide) and intermediates for the sex pheromone of the grapevine mealybug.

Future research will likely expand its use in synthesizing novel drug candidates, complex natural products, and specialized materials.

Integration with Flow Chemistry and Automated Synthesis Methodologies for Scalable Production

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comdurham.ac.uk While the application of these technologies specifically to diethyl 2-isopropylmalonate is an emerging area, the potential benefits are clear.

Key advantages and future directions include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature and pressure, minimizing the risks associated with highly exothermic reactions or the handling of hazardous reagents. mdpi.com

Improved Efficiency and Yield: The superior heat and mass transfer in continuous flow systems can lead to faster reaction times, higher conversions, and improved product purity. thieme-connect.de

Scalability: Scaling up production in flow chemistry involves running the system for a longer duration, which is often simpler and more cost-effective than transitioning to larger batch reactors. durham.ac.uk

Multi-step Synthesis: Flow chemistry is particularly well-suited for multi-step sequences where the output of one reactor is fed directly into the next. researchgate.net This could streamline the synthesis of complex derivatives from diethyl 2-isopropylmalonate by integrating reaction, separation, and purification steps. thieme-connect.de

The integration of automated systems can further accelerate the discovery and optimization process, enabling high-throughput screening of reaction conditions and rapid synthesis of compound libraries for biological evaluation. mit.edu The future production of diethyl 2-isopropylmalonate and its derivatives will likely leverage these advanced methodologies to create more efficient, safer, and scalable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Isopropyl-tartronic Acid Diethyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of tartronic acid with isopropyl alcohol and ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include temperature (optimal range: 60–80°C), molar ratios of reactants (typically 1:2 for acid:alcohol), and reaction time (4–8 hours). Yield optimization requires monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) to track ester formation and byproduct removal . Purification often involves fractional distillation or recrystallization, with yield losses (10–20%) attributed to side reactions like transesterification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Look for ester carbonyl protons (δ 4.1–4.3 ppm for ethoxy groups; δ 1.2–1.4 ppm for isopropyl methyl protons).

- ¹³C NMR : Confirm ester carbonyl signals at δ 165–175 ppm.

Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) and hydroxyl absence to confirm complete esterification. Mass spectrometry (MS) should show molecular ion peaks matching the molecular formula (e.g., C₈H₁₄O₆) with fragmentation patterns consistent with ester cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement protocols. To address this:

Reproduce Experiments : Synthesize the compound using literature methods and compare results.

Standardize Conditions : Use controlled humidity/temperature for solubility tests (e.g., HPLC-grade solvents, 25°C).

Advanced Analytics : Employ differential scanning calorimetry (DSC) for thermal stability profiling and dynamic light scattering (DLS) for aggregation studies in solution. Cross-validate with peer-reviewed datasets to identify outliers .

Q. What strategies optimize the enantiomeric purity of this compound for stereochemical studies?

- Methodological Answer : Enantiomeric resolution can be achieved via chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or kinetic resolution using lipases. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC. For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to direct stereochemistry during esterification .

Q. How should researchers design experiments to investigate the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Variable Selection : Vary nucleophiles (e.g., amines vs. alkoxides), solvents (polar aprotic vs. protic), and temperatures.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ester groups) and computational modeling (DFT) to identify transition states. Data contradictions (e.g., unexpected byproducts) require revisiting reaction pathways or intermediate stability .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing variability in synthetic yield data?

- Methodological Answer : Use ANOVA to assess the impact of variables (e.g., catalyst type, temperature). For non-normal distributions, apply Kruskal-Wallis tests. Report confidence intervals (95% CI) and effect sizes. Visualize trends via box plots or response surface methodology (RSM) graphs to identify optimal conditions .

Q. How can researchers validate computational models predicting the compound’s biodegradation pathways?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental LC-MS/MS to track degradation intermediates. Validate models by comparing predicted activation energies with experimental Arrhenius plots. Discrepancies may indicate unaccounted solvent effects or catalytic interactions .

Literature and Reproducibility

Q. What systematic approaches ensure reproducibility when replicating historical synthesis methods?

- Methodological Answer :

Critical Appraisal : Cross-reference patents and pre-1990 literature with modern analytical standards (e.g., NMR vs. outdated melting-point reliance).

Reagent Purity : Use ≥99% purity reactants and document supplier lot numbers.

Open Data : Share raw spectra and chromatograms in supplementary materials to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.